7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride
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Overview
Description
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane-4-carboxylic acid hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride typically involves multiple steps. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its efficiency in creating the bicyclic structure of the compound. Additionally, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of palladium-catalyzed reactions and Diels-Alder reactions would be optimized for larger-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclic structure allows for a wide range of chemodiversity in these reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction employs dienophiles and furans under controlled temperature and pressure conditions . Palladium catalysts are often used in aminoacyloxylation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the bicyclic structure.
Scientific Research Applications
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
Bicyclo[3.1.1]heptane: Studied for its high-energy density properties.
Uniqueness
7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C7H9ClF3NO3 |
---|---|
Molecular Weight |
247.60 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8F3NO3.ClH/c8-7(9,10)3-4-5(3)14-1-2(11-4)6(12)13;/h2-5,11H,1H2,(H,12,13);1H |
InChI Key |
OSKLTITWSXGODG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2C(C2O1)C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
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